Structural Differentiation from the Benchmark N-Benzyl Thiazole Acetamide Src Inhibitor Scaffold
The target compound embeds a 4-chlorobenzyl group and a meta-tolyl ureido substituent, whereas the best-characterized anchor compound of this chemical series, the unsubstituted N-benzyl derivative 8a, carries a simple benzyl group and an N-benzyl acetamide side chain. In the published SAR study, 8a inhibited c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The para-chloro and meta-methyl substituents in the target compound are expected to modulate both electronic and steric interactions within the ATP-binding pocket, a hypothesis supported by the observation that a 4-fluorobenzyl analog (8b) achieved 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM—a substantially different cellular profile from 8a [1]. Direct quantitative data for the target compound are not publicly available; the differentiation argument therefore rests on the demonstrated sensitivity of this chemotype to benzyl-ring substitution.
| Evidence Dimension | c-Src kinase inhibition and cellular antiproliferative activity |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 921499-66-3. |
| Comparator Or Baseline | Compound 8a (unsubstituted N-benzyl derivative): GI₅₀ = 1.34 μM (NIH3T3/c-Src527F), 2.30 μM (SYF/c-Src527F). Compound 8b (4-fluorobenzyl): 64–71% inhibition of BT-20 and CCRF cells at 50 μM. |
| Quantified Difference | Not calculable for the target compound; class-level SAR shows >2-fold variation in cellular potency with single halogen substitution on the benzyl ring. |
| Conditions | Src kinase assay in NIH3T3/c-Src527F and SYF/c-Src527F cells; cell proliferation assays in HT-29, BT-20, and CCRF-CEM lines [1]. |
Why This Matters
Procurement decisions must account for the fact that the 4-chlorobenzyl and m-tolyl ureido combination is structurally distinct from any analog with published bioactivity, meaning the target compound's functional profile cannot be extrapolated from existing data and requires de novo profiling.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011 Oct;46(10):4853-8. doi: 10.1016/j.ejmech.2011.07.050. View Source
